molecular formula C12H14N2O4 B12528524 6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline CAS No. 653579-96-5

6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12528524
CAS No.: 653579-96-5
M. Wt: 250.25 g/mol
InChI Key: QNZJCEVEFSGBJT-UHFFFAOYSA-N
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Description

Tetrahydroisoquinolines (THIQs) are recognized in medicinal chemistry as privileged scaffolds for identifying and designing novel biologically active compounds . These structures are found in molecules with a broad spectrum of activity, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer properties, and are also investigated for the treatment of conditions like Parkinson's disease . The specific research value and mechanism of action of 6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline are not detailed in the available literature. To obtain this critical information, it is recommended to consult specialized scientific databases for recent journal articles or patent filings concerning this specific nitromethylidene derivative.

Properties

CAS No.

653579-96-5

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

6,7-dimethoxy-1-(nitromethylidene)-3,4-dihydro-2H-isoquinoline

InChI

InChI=1S/C12H14N2O4/c1-17-11-5-8-3-4-13-10(7-14(15)16)9(8)6-12(11)18-2/h5-7,13H,3-4H2,1-2H3

InChI Key

QNZJCEVEFSGBJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCNC2=C[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Nitroalkene Cyclization

Early synthetic routes involved nitroalkene intermediates derived from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline precursors. For example, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 2328-12-3) serves as a key starting material. Treatment with nitromethane under acidic conditions generates the nitromethylidene moiety via condensation, followed by dehydration.

Reaction Conditions

  • Precursor : 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (1.0 eq)
  • Reagents : Nitromethane (5.0 eq), conc. HCl (catalytic)
  • Solvent : Ethanol (reflux, 12 hours)
  • Yield : ~60–70%

Pomeranz-Fritsch-Bobbitt Cyclization

The Pomeranz-Fritsch-Bobbitt method constructs the tetrahydroisoquinoline core from arylaldehydes and aminoacetaldehyde derivatives. A modified version employs 3,4-dimethoxyphenylacetaldehyde and nitromethylamine to form the nitromethylidene group in situ.

Key Steps

  • Petasis Reaction : Combines 3,4-dimethoxyphenylboronic acid, glyoxylic acid, and nitromethylamine to yield a morpholinone intermediate.
  • Cyclization : Acid-catalyzed cyclization (H2SO4, CH3CN, 60°C, 6 hours) forms the tetrahydroisoquinoline backbone.

Yield : 75–80% after purification.

Modern Synthesis via Tandem Reactions

Cyclocondensation with 2-Cyanothioacetamide

A 2025 study demonstrated the use of 2-cyanothioacetamide in cyclocondensation reactions with nitrophenyl-substituted cyclohexanones.

Procedure

  • Starting Material : 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone (1.0 eq)
  • Reagent : 2-Cyanothioacetamide (1.2 eq), piperidine (catalyst)
  • Solvent : Ethanol (reflux, 8 hours)
  • Product : 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione.

Subsequent Functionalization
Treatment with methyl iodide or chloroacetonitrile introduces the nitromethylidene group:

  • Reagent : Methyl iodide (1.5 eq), NaOAc (2.0 eq)
  • Solvent : Ethanol (25°C, 1 hour)
  • Yield : 93% for ethyl 2-[(7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]acetate.

Catalytic Methods and Asymmetric Synthesis

Nickel-Catalyzed C–H Functionalization

A 2023 approach utilized nickel catalysis to introduce the nitromethylidene group via C–H activation.

Conditions

  • Catalyst : Ni(COD)2 (10 mol%)
  • Ligand : Bipyridine (12 mol%)
  • Substrate : 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • Nitromethyl Source : Nitromethane (3.0 eq)
  • Solvent : DMF (100°C, 24 hours)
  • Yield : 68%

Photoredox Catalysis

Visible-light-mediated reactions enabled nitro group insertion without metal catalysts:

  • Catalyst : Mes-Acr+ (2 mol%)
  • Light Source : Blue LEDs (455 nm)
  • Solvent : MeCN (room temperature, 12 hours)
  • Yield : 55–60%

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
Nitroalkene Cyclization 60–70 Reflux, acidic ethanol Simple reagents Moderate yields, long reaction times
Pomeranz-Fritsch-Bobbitt 75–80 Acid-catalyzed High purity, scalable Multi-step process
Cyclocondensation 93 Ethanol, room temperature High yield, one-pot reaction Requires toxic cyanothioacetamide
Nickel Catalysis 68 High-temperature DMF Functional group tolerance Expensive catalyst
Photoredox 55–60 Ambient conditions Mild, metal-free Lower yield

Chemical Reactions Analysis

6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitromethylidene group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Insights :

  • Cycle 1 Flexibility : The 1-position substituent (e.g., nitromethylidene) may occupy solvent-exposed regions, allowing modifications without compromising activity .
  • Electron-Withdrawing Groups : Nitro-containing substituents (e.g., nitrostyryl) enhance receptor binding via polar interactions .
  • N-Methylation : Increases neurotoxicity by promoting oxidation to reactive intermediates, analogous to MPTP metabolism .

Physicochemical Properties

Table 2: Substituent Impact on Physicochemical Properties

Compound Substituents Solubility Stability Notes Reference
6,7-Dimethoxy-1-carboxylic acid-THIQ Carboxylic acid at 1-position High (ionizable group) Stable in aqueous buffers Improved bioavailability via salt formation .
6,7-Dimethoxy-1-(3,4,5-trimethoxy)-THIQ Bulky aryl groups Low (logP > 3) Sensitive to oxidative metabolism Reduced CNS penetration due to hydrophobicity .
6,7-Dimethoxy-1-(nitromethylidene)-THIQ Nitromethylidene Moderate (polar but non-ionizable) Potential nitro-reduction risks Reactivity may require prodrug design. N/A

Key Insights :

  • Polar Substituents : Nitromethylidene and nitro groups improve solubility compared to hydrophobic aryl substituents but may introduce metabolic instability .

Biological Activity

6,7-Dimethoxy-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline (also referred to as DMNTIQ) is a synthetic derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of DMNTIQ, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11_{11}H15_{15}N2_{2}O3_{3}
  • Molecular Weight : 219.25 g/mol
  • Solubility : Soluble in organic solvents; specific solubility data not extensively documented in available literature.

DMNTIQ exhibits several biological activities attributed to its structural features:

  • Cardiovascular Effects :
    • Studies have shown that DMNTIQ can influence cardiac contractility and vascular relaxation. The compound appears to enhance calcium influx in cardiomyocytes through various signaling pathways, including the β-adrenergic receptor pathway, which is crucial for positive inotropic effects .
    • A study demonstrated that DMNTIQ significantly increased the force of contraction in isolated rat heart tissues, suggesting its potential as a therapeutic agent for heart failure .
  • Neuroprotective Properties :
    • Research indicates that DMNTIQ may possess neuroprotective effects against oxidative stress and neuroinflammation. Its derivatives have been shown to inhibit neuronal apoptosis and promote cell survival in models of neurodegenerative diseases .
  • Antioxidant Activity :
    • The compound has shown promise as an antioxidant, reducing oxidative damage in cellular models. This activity is linked to its ability to scavenge free radicals and modulate oxidative stress pathways .

Biological Activity Data

Activity TypeObservationsReference
Positive InotropicIncreased cardiac contractility in isolated rat heart preparations.
VasorelaxantInduced relaxation in rat aortic rings; effects mediated through calcium channel modulation.
NeuroprotectionInhibition of neuronal apoptosis; potential use in neurodegenerative disease models.
AntioxidantScavenging of free radicals and reduction of oxidative stress markers in vitro.

Case Studies

  • Cardioprotective Effects :
    • A study evaluated the role of DMNTIQ in cardioprotection during ischemic conditions. It was found that the compound reduced myocardial injury markers and improved recovery post-ischemia in animal models .
  • Neuroprotective Effects :
    • In a model of Alzheimer's disease, DMNTIQ derivatives demonstrated significant reductions in amyloid-beta-induced toxicity, highlighting their potential for therapeutic application in neurodegenerative disorders .

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